1-((1-((4-methoxyphenyl)sulfonyl)azetidin-3-yl)methyl)-1H-1,2,4-triazole 1-((1-((4-methoxyphenyl)sulfonyl)azetidin-3-yl)methyl)-1H-1,2,4-triazole
Brand Name: Vulcanchem
CAS No.: 2309774-75-0
VCID: VC4721754
InChI: InChI=1S/C13H16N4O3S/c1-20-12-2-4-13(5-3-12)21(18,19)17-7-11(8-17)6-16-10-14-9-15-16/h2-5,9-11H,6-8H2,1H3
SMILES: COC1=CC=C(C=C1)S(=O)(=O)N2CC(C2)CN3C=NC=N3
Molecular Formula: C13H16N4O3S
Molecular Weight: 308.36

1-((1-((4-methoxyphenyl)sulfonyl)azetidin-3-yl)methyl)-1H-1,2,4-triazole

CAS No.: 2309774-75-0

Cat. No.: VC4721754

Molecular Formula: C13H16N4O3S

Molecular Weight: 308.36

* For research use only. Not for human or veterinary use.

1-((1-((4-methoxyphenyl)sulfonyl)azetidin-3-yl)methyl)-1H-1,2,4-triazole - 2309774-75-0

Specification

CAS No. 2309774-75-0
Molecular Formula C13H16N4O3S
Molecular Weight 308.36
IUPAC Name 1-[[1-(4-methoxyphenyl)sulfonylazetidin-3-yl]methyl]-1,2,4-triazole
Standard InChI InChI=1S/C13H16N4O3S/c1-20-12-2-4-13(5-3-12)21(18,19)17-7-11(8-17)6-16-10-14-9-15-16/h2-5,9-11H,6-8H2,1H3
Standard InChI Key MLOGOVOVNCJLPN-UHFFFAOYSA-N
SMILES COC1=CC=C(C=C1)S(=O)(=O)N2CC(C2)CN3C=NC=N3

Introduction

The compound "1-((1-((4-methoxyphenyl)sulfonyl)azetidin-3-yl)methyl)-1H-1,2,4-triazole" is a heterocyclic molecule that has garnered significant attention in medicinal chemistry and materials science. Its unique structure, combining an azetidine ring, a sulfonyl group, and a triazole ring, contributes to its versatile chemical properties and potential biological activities.

Structural Composition and Classification

This compound is classified as a heterocyclic molecule due to the presence of nitrogen atoms in its triazole ring. Key structural features include:

  • Azetidine Ring: A four-membered nitrogen-containing ring known for its strained geometry and reactivity.

  • Sulfonyl Group: A functional group contributing to the compound's hydrophilicity and potential biological interactions.

  • Triazole Ring: A five-membered aromatic ring containing three nitrogen atoms, often associated with bioactivity.

Table 1: Functional Groups and Their Contributions

Functional GroupDescriptionRole in Compound
Azetidine RingFour-membered nitrogen-containing ringEnhances reactivity and strain
Sulfonyl Group-SO₂ attached to the phenyl groupImproves solubility and bioactivity
1H-1,2,4-Triazole RingAromatic heterocycle with nitrogenCentral to pharmacological activity

Synthesis

The synthesis of this compound typically involves multi-step reactions requiring precise control over conditions such as temperature and solvent choice. General synthetic steps include:

  • Formation of the azetidine core.

  • Introduction of the sulfonyl group via sulfonation reactions.

  • Coupling with the triazole moiety through alkylation or condensation reactions.

Key Reaction Parameters:

  • Temperature: Controlled to prevent side reactions during cyclization.

  • Solvent: Polar aprotic solvents like dimethylformamide (DMF) are commonly used.

  • Catalysts: Acid or base catalysts may be employed to enhance reaction rates.

Biological Activities

This compound demonstrates potential biological activities, making it a candidate for pharmaceutical development:

  • Antimicrobial Activity: Effective against bacterial strains due to its triazole framework.

  • Anticancer Potential: Exhibits cytotoxicity against certain cancer cell lines through interaction with cellular enzymes.

Mechanism of Action

The triazole moiety is known to bind with biological targets such as enzymes or receptors, disrupting their normal function. The sulfonyl group enhances binding affinity by forming hydrogen bonds with active sites.

Table 3: Reported Biological Activities

ActivityMechanismTarget Organisms/Cells
AntimicrobialInhibits bacterial enzyme systemsGram-positive and Gram-negative bacteria
AnticancerInduces apoptosis in cancer cellsHuman carcinoma cell lines

Applications

The compound's diverse applications stem from its structural versatility:

  • Pharmaceuticals: As a lead compound for antimicrobial and anticancer drugs.

  • Materials Science: Potential use in creating functionalized polymers or coatings due to its reactive groups.

Research Findings from Literature

Studies have highlighted the following:

  • Synthetic methodologies for similar triazole derivatives have been extensively reviewed in journals like MDPI and Frontiers in Chemistry .

  • Biological evaluations suggest promising therapeutic potential, particularly in oncology and infectious diseases .

Mass Molarity Calculator
  • mass of a compound required to prepare a solution of known volume and concentration
  • volume of solution required to dissolve a compound of known mass to a desired concentration
  • concentration of a solution resulting from a known mass of compound in a specific volume
g/mol
g
Molecular Mass Calculator